molecular formula C8H3ClF3NO B129208 4-Chloro-3-(trifluoromethyl)phenyl isocyanate CAS No. 327-78-6

4-Chloro-3-(trifluoromethyl)phenyl isocyanate

Cat. No. B129208
CAS RN: 327-78-6
M. Wt: 221.56 g/mol
InChI Key: NBJZEUQTGLSUOB-UHFFFAOYSA-N
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Description

4-Chloro-3-(trifluoromethyl)phenyl isocyanate is a chemical compound that has been studied for its potential applications in various fields, including industrial chemistry and materials science. The compound contains a phenyl ring substituted with a chloro group, a trifluoromethyl group, and an isocyanate group, which makes it a versatile intermediate for chemical synthesis.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, the synthesis of N-(4-Chloro-3-trifluoromethylphenyl)-N′-(4-bromophenyl)urea, a key intermediate of the antitumor agent sorafenib, was achieved starting from 4-chloro-3-trifluoromethylaniline, which was converted to the corresponding isocyanate and then reacted with 4-bromoaniline . Additionally, 1-chloro-2,2,2-trifluoroethyl isocyanate, a compound with structural similarities, was synthesized from N-(2,2,2-trifluoroethyl-1-hydroxy)-O-ethylcarbamate, demonstrating the synthetic potential of such isocyanates as electrophilic building blocks .

Molecular Structure Analysis

Vibrational spectroscopic techniques, such as Raman and infrared spectroscopy, have been employed to study the molecular structure of chloro-substituted methylphenyl isocyanates. Ab initio and density functional theory calculations have provided insights into the energies, optimized geometrical parameters, vibrational frequencies, and potential energy distributions of these molecules . These studies help in understanding the molecular structure and behavior of 4-Chloro-3-(trifluoromethyl)phenyl isocyanate.

Chemical Reactions Analysis

The reactivity of isocyanates, including those with chloro and trifluoromethyl substituents, has been investigated in various chemical reactions. For example, 1-aryl-1-chloro-2,2,2-trifluoroethylisocyanates have been shown to react with 3-alkoxyphenols to form urethanes, which can undergo cyclization into oxazinones . Similarly, reactions of isocyanide dichlorides with bifunctional nucleophiles have yielded a range of products, such as amines, perhydropyrimidines, and benzimidazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-3-(trifluoromethyl)phenyl isocyanate can be inferred from studies on similar compounds. For instance, the vibrational analysis of 4-chloro-3-(trifluoromethyl)aniline provided insights into the effects of substituents on the structure and vibrational spectra, as well as the molecule's potential for nonlinear optical applications . Trace analysis of isocyanates in industrial atmospheres using gas chromatography has also been developed, highlighting the importance of understanding the physical properties of these compounds for environmental monitoring .

Scientific Research Applications

Synthesis of Key Intermediates in Antitumor Agents

4-Chloro-3-(trifluoromethyl)phenyl isocyanate has been used in the synthesis of antitumor agents. For instance, it played a crucial role in creating a key intermediate of the antitumor agent sorafenib. The process involved reacting it with 4-bromoaniline to yield a compound with high purity and substantial overall yield (Yan Feng-mei & Liu He-qin, 2009).

Application in Benzoylureas Synthesis

This chemical has also been instrumental in synthesizing benzoylureas, such as triflumuro. The synthesis process involves reacting it with 2-chlorobenzamide, leading to a compound with high purity, as confirmed by HPLC and other analytical techniques (Fengping Xiao, 2013).

Vibrational Spectra Analysis

In vibrational spectroscopy, 4-Chloro-3-(trifluoromethyl)phenyl isocyanate and its derivatives have been subjects of detailed analysis. Studies have included Raman and infrared spectroscopy, aided by ab initio and density functional theory calculations, to understand the vibrational frequencies and related properties of these compounds (S. Doddamani et al., 2007).

Catalysis in Polymerization Processes

This chemical has been used in the oligomerization of phenyl isocyanate, where a polynuclear yttrium trifluoroethoxide was synthesized and tested for its catalytic activity. The study showed that this complex was highly effective in the oligomerization process, revealing potential applications in polymer chemistry (H. Peng et al., 2006).

Creation of Novel Antitumor Compounds

There has been successful synthesis of compounds with distinct antitumor properties, like 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide. This compound showed significant inhibitory capacity against certain cancer cell lines, indicating its potential in cancer treatment (X. Ji et al., 2018).

Safety And Hazards

4-Chloro-3-(trifluoromethyl)phenyl isocyanate is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1-chloro-4-isocyanato-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3NO/c9-7-2-1-5(13-4-14)3-6(7)8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJZEUQTGLSUOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C=O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369818
Record name 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-(trifluoromethyl)phenyl isocyanate

CAS RN

327-78-6
Record name 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=327-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-4-isocyanato-2-(trifluoromethyl) benzene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-4-isocyanato-2-(trifluoromethyl) benzene
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Synthesis routes and methods

Procedure details

With a waste gas absorption device, triphosgen (167 g, 0.56 mol, 0.5 eq) was dissolved in chloroform (500 mL). A solution of N-methyl morpholine (11.4 g, 0.11 mol, 0.1 eq) in chlorofrom (100 mL) was added dropwise into the above mixture at 5° C. After addition, a solution of 4-chloro-3-(trifluoromethyl)aniline (220 g, 1.13 mol, 1.0 eq) in chloroform (700 mL) was added dropwise at 10° C. The mixture was warmed to 40° C. and stirred for 15 hours, and then warmed to 50° C. and stirred for 5 hours, and then heated to 60-65° C. and refluxed for 5 hours. The solvent was removed under atmospheric pressure. The residue was distilled under vacumm (oil temperature 110-120° C., vacuum 200 Pa) and the fractions at 95-100° C. were collected to give the title compound (200 g, purity 98.7%, yield 84%) as a colorless liquid.
Quantity
167 g
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step Two
Quantity
220 g
Type
reactant
Reaction Step Three
Quantity
700 mL
Type
solvent
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67
Citations
G ZHAO, D ZHENG, Y JIANG, X WANG… - Chinese Journal of …, 2016 - ingentaconnect.com
Objective: To establish an HPLC method after pre-column derivatization for the determination of CTF-aminobenzene[4-chloro-3-(trifluoromethyl)-benzenamine] and CTF-urea {1, 3-bis (4…
Number of citations: 0 www.ingentaconnect.com
Y Jiao, F Huang, P Xu, Y Zhang, S Yang… - Medicinal …, 2016 - ingentaconnect.com
Kinase insert Domain-containing Receptor (KDR) is one of the currently validated targets for anticancer drug discovery and development. Herein, a series of o-amino-arylurea …
Number of citations: 3 www.ingentaconnect.com
Q Zhao, L Luo, Y Yang, Y Gan, Y Wang - China Pharmacy, 2015 - pesquisa.bvsalud.org
… Meanwhile,N-[4-chloro-3-(triflouromethyl)phenyl]-N′-(4-hydroxyphenyl)urea (Ⅶ) was prepared from aminophenol and 4-chloro-3-trifluoromethyl phenyl isocyanate,which was obtained …
Number of citations: 2 pesquisa.bvsalud.org
M Murray, A Roseblade, Y Chen, K Bourget… - …, 2020 - Wiley Online Library
Targeting the tumor cell mitochondrion could produce novel anticancer agents. We designed an aryl−urea fatty acid (1 g; 16({[4‐chloro‐3‐(trifluoromethyl)phenyl]carbamoyl}amino)…
R Khachatoorian, ED Micewicz, A Micewicz… - Bioorganic & Medicinal …, 2019 - Elsevier
Zika virus (ZIKV) has become a public health concern worldwide due to its association with congenital abnormalities and neurological diseases. To date, no effective vaccines or …
Number of citations: 11 www.sciencedirect.com
S Chamni, J Zhang, H Zou - Green Chemistry Letters and Reviews, 2020 - Taylor & Francis
A phosgene- and metal-free synthesis of unsymmetrical arylurea derivatives utilizing 3-substituted dioxazolones and commercially available amines has been developed. The 3-…
Number of citations: 11 www.tandfonline.com
KA Gudun, S Tussupbayev, A Slamova… - Organic & Biomolecular …, 2022 - pubs.rsc.org
Hydroboration of isocyanates with HBPin was demonstrated using both catalytic and catalyst-free approaches. In arene solvents, the reactions employed the commercially available and …
Number of citations: 4 pubs.rsc.org
N Koolaji, T Rawling, K Bourget, M Murray - ChemMedChem, 2018 - Wiley Online Library
Selective targeting of the tumor cell mitochondrion is a viable approach for the development of anticancer agents because the organelle is functionally different from the mitochondria of …
JS Lee, KH Yoo - Journal of the Korean Applied Science and …, 2010 - koreascience.kr
… Urea 구조를 가지는 최종 목적물 1a, 1b는 화합물 10을 4-chloro-3-trifluoromethylphenyl isocyanate 및 35-di-trifluoromethylphenyl isocyanate와 각각 상온에서 반응시켜 서 합성하였다. …
Number of citations: 0 koreascience.kr
S Lee, SW Wang, CL Yu, HC Tai, JY Yen… - Bioorganic & Medicinal …, 2021 - Elsevier
A series of phenylurea hydroxamic acids incorporating pharmacophores of inhibitors of HDAC inhibitors and VEGFR-2 has been designed. Most of the compounds show …
Number of citations: 2 www.sciencedirect.com

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